molecular formula C16H14N4OS B2922755 5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415503-83-0

5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2922755
CAS No.: 2415503-83-0
M. Wt: 310.38
InChI Key: LCLBXXVUHCLAQW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a thiazole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method includes the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 4-phenyl-1,3-thiazol-2-amine under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole and phenyl groups can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the pyrimidine ring.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide may be studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and biological activity make it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

  • Pyrimidine derivatives: Compounds with pyrimidine rings are structurally related and may have comparable chemical properties.

  • Phenyl-containing compounds: Compounds with phenyl groups can have similar aromatic characteristics and reactivity.

Uniqueness: 5,6-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5,6-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-11(2)17-9-18-14(10)15(21)20-16-19-13(8-22-16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLBXXVUHCLAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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